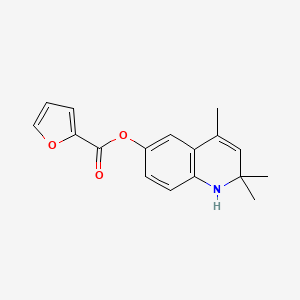

![molecular formula C17H26N4O4 B5592119 1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5592119.png)

1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl}pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of organic molecules with significant biochemical relevance due to their structural complexity and potential for varied chemical reactions. It incorporates elements from pyrrolidine diones, pyrimidine diones, and features specific substituents that suggest a capacity for biological interaction.

Synthesis Analysis

The synthesis of related pyrrolidine-2,4-diones involves a process that starts from α-amino acid esters, undergoing condensation, Dieckmann cyclisation, and hydrolysis-decarboxylation steps. Acylation at specific positions can be achieved using acid chlorides in the presence of Lewis acids, with boron trifluoride–diethyl ether cited as a highly efficient Lewis acid for such reactions (Jones et al., 1990). Another approach includes the condensation of 1,3-diones with aminomethylpyridine leading to pyrrolidine derivatives, highlighting the versatility in synthesizing related structures (Klappa et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,4-diones and related compounds can be significantly complex, with X-ray molecular structure determination providing insights into their 3D conformation. Such studies help in understanding the spatial arrangement of substituents which is crucial for their chemical reactivity and interaction with biological molecules (Jones et al., 1990).

Chemical Reactions and Properties

Pyrrolidine-2,4-diones undergo various chemical reactions, including acylation, isomerisation, and enolate formation. The presence of substituents affects their reactivity, where large lipophilic groups can lead to potent inhibition activities in biological assays (Rooney et al., 1983). The synthesis routes also suggest potential for derivatization, providing a pathway for the creation of numerous analogs with diverse biological activities.

Physical Properties Analysis

The solubility, permeability, and other biopharmaceutical properties of pyrrolidine and pyrimidine diones vary significantly with their structural diversity. Studies have shown a broad range in solubility and permeability coefficients, highlighting the impact of molecular structure on these properties (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity towards nucleophiles, electrophiles, and their behavior under various conditions (e.g., oxidative or reductive environments), can be inferred from their synthesis and reactions. For example, the ability to undergo cycloaddition reactions or to act as inhibitors for specific enzymes suggests a rich chemistry that can be harnessed for various applications, excluding drug use and dosage concerns as requested (Rooney et al., 1983).

Eigenschaften

IUPAC Name |

1-[3-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O4/c22-12-14-11-21(10-13(14)9-19-5-1-2-6-19)16(24)4-8-20-7-3-15(23)18-17(20)25/h3,7,13-14,22H,1-2,4-6,8-12H2,(H,18,23,25)/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAPQYOMEVRTHV-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CN(CC2CO)C(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CCN3C=CC(=O)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

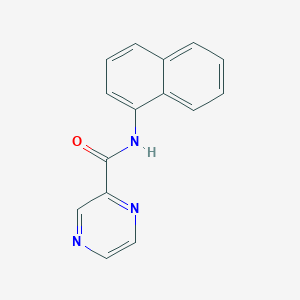

![2-{1-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5592040.png)

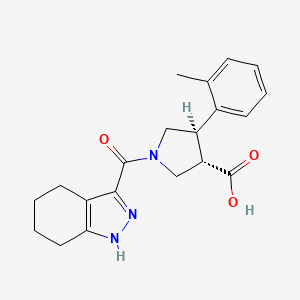

![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B5592050.png)

![5-[(2-ethoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5592066.png)

![N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5592068.png)

![ethyl (2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B5592077.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5592097.png)

![3-benzyl-5,6-dimethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B5592103.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5592110.png)

![1-{3-[(6-methyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5592117.png)

![5,5-dimethyl-5,6-dihydrotetrazolo[5,1-a]isoquinoline](/img/structure/B5592120.png)

![8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5592141.png)